molecular formula C17H11FN2O3 B5770375 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5770375
M. Wt: 310.28 g/mol
InChI Key: PFYNTAXMTCGBIH-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods, and it has been found to possess significant biological activities.

Mechanism of Action

The exact mechanism of action of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work through multiple pathways. Some of the proposed mechanisms of action include:
1. Inhibition of cell proliferation: This compound has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells.
2. Inhibition of inflammatory mediators: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.
3. Inhibition of microbial growth: This compound has been found to inhibit microbial growth by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have significant biochemical and physiological effects. Some of the effects of this compound include:
1. Reduction of oxidative stress: This compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.
2. Regulation of immune response: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to regulate the immune response by modulating the production of cytokines and chemokines.
3. Modulation of neurotransmitters: This compound has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: This compound has been found to possess high potency against various biological targets, which makes it a potential candidate for drug development.
2. Low toxicity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments.
3. Easy synthesis: This compound can be synthesized easily using simple laboratory techniques, which makes it a cost-effective compound for research purposes.
Some of the limitations of this compound include:
1. Limited solubility: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has limited solubility in water, which makes it difficult to work with in aqueous solutions.
2. Lack of in vivo studies: Although this compound has been extensively studied in vitro, there is limited information available on its in vivo effects.
3. Lack of clinical trials: There are no clinical trials available on the use of this compound in humans, which limits its potential applications in the clinic.

Future Directions

There are several future directions for the study of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Some of the future directions include:
1. Development of derivatives: The synthesis of derivatives of this compound could lead to the discovery of more potent and selective compounds with improved biological activities.
2. In vivo studies: Further in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the potential applications of this compound in the clinic.
4. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biological targets.
5. Formulation studies: Formulation studies are needed to improve the solubility and bioavailability of this compound for in vivo experiments.

Synthesis Methods

The synthesis of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported using different methods. One of the most common methods involves the reaction of 2,4,6-trioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with benzaldehyde and 2-fluorobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant biological activities, and it has been studied extensively for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-microbial activity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNTAXMTCGBIH-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

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